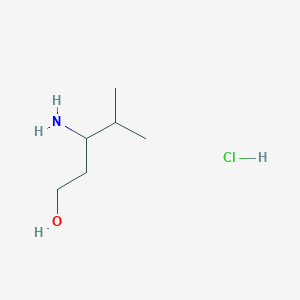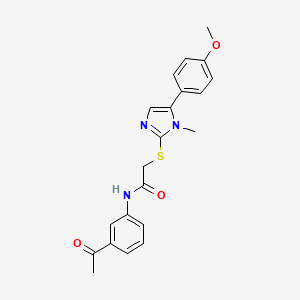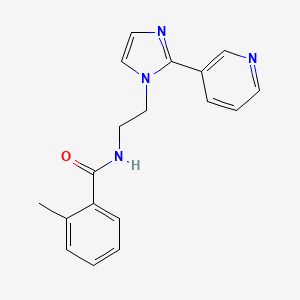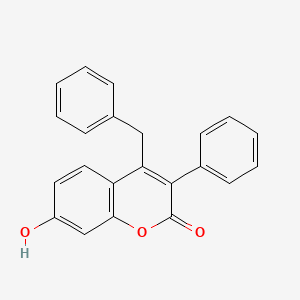![molecular formula C20H16ClFN2O2 B2831998 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol CAS No. 341967-49-5](/img/structure/B2831998.png)
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol, also known as CFPI, is a synthetic compound with potential applications in medicinal chemistry and drug design. CFPI is a benzenediol derivative that has been studied extensively in recent years due to its unique structure and potential biological activities. CFPI has been found to possess a variety of biological activities including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, CFPI has been evaluated for its potential as a therapeutic agent for a variety of diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol' involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-(pyridin-4-ylmethyl)aniline to form the intermediate, which is then reacted with 2,4-dihydroxybenzaldehyde to yield the final product.
Starting Materials
2-chloro-6-fluorobenzyl chloride, 4-(pyridin-4-ylmethyl)aniline, 2,4-dihydroxybenzaldehyde
Reaction
Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with 4-(pyridin-4-ylmethyl)aniline in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO to form the intermediate 2-(2-chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)amino]methyl}phenol., Step 2: The intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide in a polar solvent like ethanol or methanol to yield the final product, 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol is not yet fully understood. However, it is believed that 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol works by interfering with the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been found to possess a variety of biochemical and physiological effects. 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6. In addition, 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has also been found to possess anti-cancer, anti-inflammatory, and antimicrobial activities.
Advantages and Limitations for Laboratory Experiments
The advantages of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol for laboratory experiments are its relatively low cost and ease of synthesis. In addition, 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been found to possess a variety of biological activities, which makes it an attractive compound for laboratory studies. The main limitation of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol for laboratory experiments is its relatively low solubility, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol research. These include further studies into its anti-inflammatory, anti-cancer, and antimicrobial activities, as well as its potential to inhibit the growth of certain bacteria and viruses. In addition, further studies into the mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol may provide insights into its potential therapeutic applications. Finally, further studies into the synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol may lead to the development of more efficient and cost-effective methods of production.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been investigated for its potential as a therapeutic agent for a variety of diseases. 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been found to possess anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has been evaluated for its potential as a therapeutic agent for a variety of diseases such as diabetes, cancer, and Alzheimer’s disease. 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol has also been studied for its potential to inhibit the growth of certain bacteria and viruses.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-(pyridin-4-ylmethyliminomethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c21-17-2-1-3-18(22)15(17)10-16-19(25)5-4-14(20(16)26)12-24-11-13-6-8-23-9-7-13/h1-9,12,25-26H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLIGBUWXRHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=NCC3=CC=NC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2831915.png)



![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)




![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)


![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)